molecular formula C15H31NO2 B14256711 Carbamic acid, hexyl-, octyl ester CAS No. 412049-81-1

Carbamic acid, hexyl-, octyl ester

Cat. No.: B14256711
CAS No.: 412049-81-1
M. Wt: 257.41 g/mol
InChI Key: RURCHJQJCVWZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, hexyl-, octyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is formed from carbamic acid and hexyl and octyl alcohols, making it a unique compound with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, hexyl-, octyl ester can be synthesized through the esterification of carbamic acid with hexyl and octyl alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:

Carbamic acid+Hexyl alcohol+Octyl alcoholCarbamic acid, hexyl-, octyl ester+Water\text{Carbamic acid} + \text{Hexyl alcohol} + \text{Octyl alcohol} \rightarrow \text{this compound} + \text{Water} Carbamic acid+Hexyl alcohol+Octyl alcohol→Carbamic acid, hexyl-, octyl ester+Water

Industrial Production Methods

In industrial settings, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of supercritical carbon dioxide as a solvent can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of carbamic acid and the corresponding alcohols.

    Reduction: Reduction reactions involving this ester can lead to the formation of primary alcohols.

    Substitution: Nucleophilic substitution reactions can replace the alkoxy group with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Carbamic acid, hexyl alcohol, and octyl alcohol.

    Reduction: Primary alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Carbamic acid, hexyl-, octyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of carbamic acid, hexyl-, octyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active carbamic acid and alcohols. This hydrolysis can lead to various biological effects depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, ethyl ester
  • Carbamic acid, propyl-, butyl ester
  • Carbamic acid, pentyl-, hexyl ester

Comparison

Carbamic acid, hexyl-, octyl ester is unique due to its specific alkyl chain lengths, which can influence its physical properties, reactivity, and applications. Compared to shorter-chain esters, it may have different solubility, volatility, and biological activity, making it suitable for specific industrial and research applications.

Properties

CAS No.

412049-81-1

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

octyl N-hexylcarbamate

InChI

InChI=1S/C15H31NO2/c1-3-5-7-9-10-12-14-18-15(17)16-13-11-8-6-4-2/h3-14H2,1-2H3,(H,16,17)

InChI Key

RURCHJQJCVWZIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.